
n-Methyl-n-(2-pyrrolidinylmethyl)-1-butanamine dihydrochloride
Übersicht
Beschreibung
The compound “n-Methyl-n-(2-pyrrolidinylmethyl)-1-butanamine dihydrochloride” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure is often found in many biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction . The exact method would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis
The pyrrolidine ring in the molecule is a saturated five-membered ring with one nitrogen atom . This ring structure is non-planar, which allows for increased three-dimensional coverage, a phenomenon known as "pseudorotation" .Chemical Reactions Analysis
The pyrrolidine ring can undergo various chemical reactions, including functionalization reactions . The exact reactions would depend on the other functional groups present in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of other functional groups, the stereochemistry of the molecule, and the overall molecular weight would all play a role .Wissenschaftliche Forschungsanwendungen
Chromatography and Mass Spectrometry
In the realm of analytical chemistry , this compound is utilized as a standard or reference material in chromatography and mass spectrometry. These techniques are pivotal for identifying and quantifying minute quantities of substances within a sample. The compound’s unique structure allows it to serve as a calibration standard for ensuring the accuracy and precision of analytical instruments .
Medicinal Chemistry
n-Methyl-n-(2-pyrrolidinylmethyl)-1-butanamine dihydrochloride: is explored in medicinal chemistry for its potential therapeutic properties. Researchers investigate its binding affinity to various receptors, which could lead to the development of new medications for treating neurological disorders .
Pharmacology
In pharmacological research, this compound is of interest due to its psychoactive properties. It may be used to study the pharmacodynamics and pharmacokinetics of similar compounds, aiding in the understanding of their metabolism and effects on the human body .
Biochemistry
Biochemists may study this compound to understand its interaction with biological macromolecules. It can be used to probe enzyme-substrate interactions, receptor-ligand binding, and other biochemical pathways, providing insights into cellular processes and mechanisms .
Neuroscience
This compound’s potential effects on the nervous system make it a subject of interest in neuroscience. It could be used to study neural pathways, neurotransmitter functions, and the basis of behaviors and cognitive functions. Understanding its action could contribute to breakthroughs in treating psychiatric and neurodegenerative diseases .
Materials Science
In materials science, n-Methyl-n-(2-pyrrolidinylmethyl)-1-butanamine dihydrochloride might be used to modify the surface properties of materials. Its molecular structure could interact with substrates to alter their hydrophobicity, conductivity, or other physical properties, which is essential for developing advanced materials with specific characteristics .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-methyl-N-(pyrrolidin-2-ylmethyl)butan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2.2ClH/c1-3-4-8-12(2)9-10-6-5-7-11-10;;/h10-11H,3-9H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIMYABEGFIURG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1CCCN1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-Methyl-n-(2-pyrrolidinylmethyl)-1-butanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1465864.png)
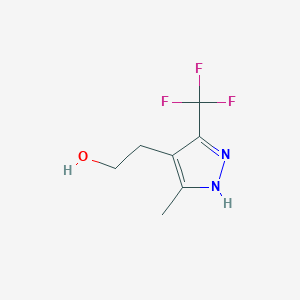

(2,2,2-trifluoroethyl)amine dihydrochloride](/img/structure/B1465869.png)
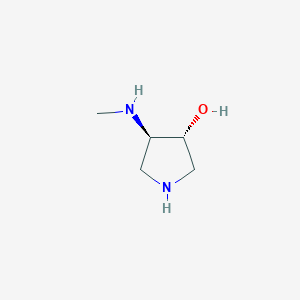
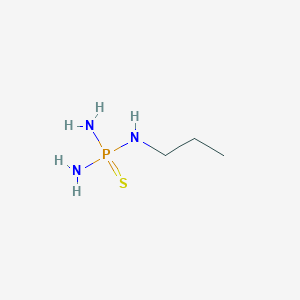
![1-{2-(4-chlorophenyl)-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1465874.png)

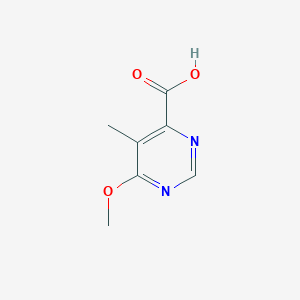
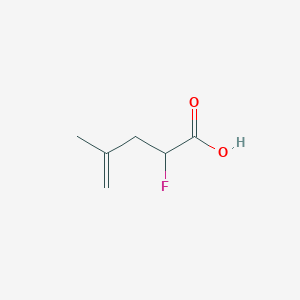

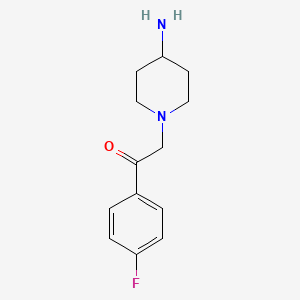
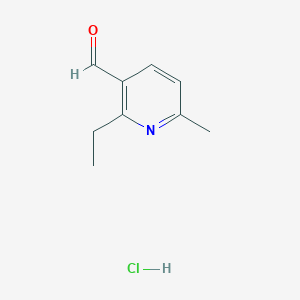
![(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine](/img/structure/B1465887.png)